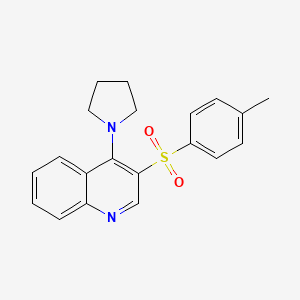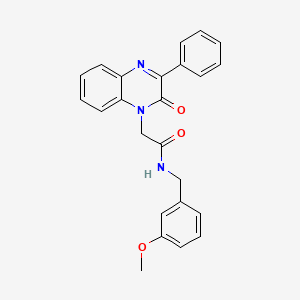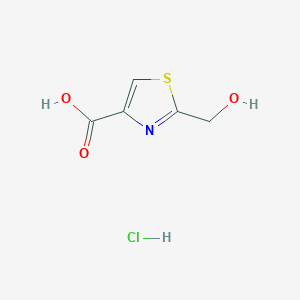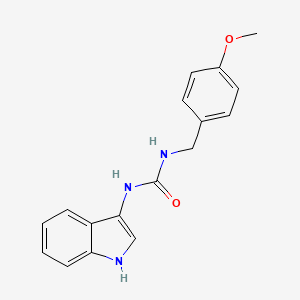
1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(isopropylthio)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(isopropylthio)-1H-imidazole is a useful research compound. Its molecular formula is C18H15Cl3N2S and its molecular weight is 397.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Corrosion Inhibition
Imidazole derivatives have been evaluated for their effectiveness as corrosion inhibitors. Studies have shown that certain imidazole compounds exhibit high inhibition efficiency for mild steel in acidic solutions. The electrochemical and computational calculations suggest that these compounds impart high resistance and behave as mixed-type inhibitors. The inhibition process is influenced by the adsorption of these molecules on the metal surface, which is further elucidated through thermodynamic and kinetic parameters (Ouakki et al., 2019).
Antimicrobial and Anticancer Activities
Imidazole derivatives have been synthesized and assessed for their cytotoxic and antibacterial activities. For example, N-heterocyclic carbene–silver(I) acetate complexes derived from imidazole compounds were studied for their ability to inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. Additionally, these complexes have been found to exhibit cytotoxicity against cancer cell lines, indicating their potential for use in anticancer therapies (Streciwilk et al., 2014).
Antibacterial Agents Against MRSA
Research into analogues of imidazole compounds has highlighted their potential as novel antibacterial agents. Specifically, studies focusing on methicillin-resistant Staphylococcus aureus (MRSA) have identified that the presence of aryl rings and certain substituents at specific positions on the imidazole ring are crucial for antibacterial activity. This points towards the structure-activity relationship critical for designing effective antibacterial agents (Antolini et al., 1999).
Kinase Inhibition for Therapeutic Applications
Imidazole derivatives have also been explored for their role as kinase inhibitors. Initial screenings and subsequent structure-activity relationship studies have identified specific imidazole compounds as potent inhibitors of lck kinase, a protein involved in the immune response. Such compounds may have therapeutic applications in diseases where modulation of the immune response is beneficial (Snow et al., 2002).
Novel Antifungal Agents
The design and synthesis of imidazole derivatives targeting anaerobic bacteria have been a focus of research, leading to compounds that act effectively as pro-drugs. These compounds, once inside the target bacterial cell, release active species that combat infections, particularly those caused by Candida albicans. This approach highlights the potential for developing new antifungal therapies (Dickens et al., 1991).
将来の方向性
特性
IUPAC Name |
1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-propan-2-ylsulfanylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl3N2S/c1-11(2)24-18-22-10-17(12-6-7-15(20)16(21)8-12)23(18)14-5-3-4-13(19)9-14/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEPHZNGAZSTBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[2-(2-methoxyphenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one](/img/structure/B2551916.png)

![tert-butyl N-[4-(3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]carbamate](/img/structure/B2551919.png)

![2-[3-(1H-pyrrol-1-yl)phenyl]quinoxaline](/img/structure/B2551922.png)


![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2551925.png)
![7-(2-Methoxyethyl)-3-methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2551926.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2551927.png)

![N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide](/img/structure/B2551933.png)
![N-[Cyano-(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide](/img/structure/B2551937.png)
![N-(2-chloro-4-methylphenyl)-2-[4-(2-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2551938.png)
